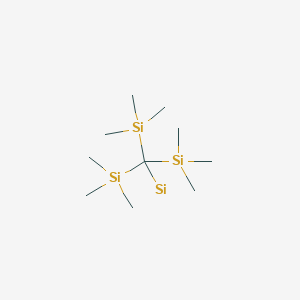
Tris(trimethylsilyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(trimethylsilyl)methylsilane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based transformations.
Méthodes De Préparation
Tris(trimethylsilyl)methylsilane can be synthesized through several methods:
-
Protonation of Tris(trimethylsilyl)silyl Lithium
- This method involves the reaction of tetrakis(trimethylsilyl)silane with methyllithium to form tris(trimethylsilyl)silyl lithium, which is then protonated with hydrochloric acid to yield this compound . :
Reaction: (Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
-
Direct Reaction of Trimethylsilyl Chloride and Trichlorosilane
- This method involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium, resulting in the formation of this compound and lithium chloride . :
Reaction: 3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Analyse Des Réactions Chimiques
Tris(trimethylsilyl)methylsilane undergoes various types of chemical reactions, including:
-
Radical Reactions
- It is commonly used as a radical reducing agent in the reduction of organic halides, acid chlorides, and other functional groups .
Common Reagents and Conditions: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are often used to generate radicals from this compound.
-
Hydrosilylation
- This compound is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds .
Common Reagents and Conditions: Catalysts such as platinum or rhodium complexes are typically employed to facilitate these reactions.
-
Reductions
- It acts as a reducing agent for the reduction of carbon-halogen bonds, acid chlorides, and other functional groups .
Major Products: The major products formed from these reactions are typically the reduced forms of the starting materials, such as alkanes from alkyl halides.
Applications De Recherche Scientifique
Tris(trimethylsilyl)methylsilane has a wide range of applications in scientific research:
-
Organic Synthesis
-
Polymer Chemistry
-
Material Science
-
Medicinal Chemistry
Mécanisme D'action
The mechanism of action of tris(trimethylsilyl)methylsilane primarily involves the generation of silyl radicals. These radicals are generated through the homolytic cleavage of the Si-H bond, often initiated by radical initiators such as AIBN or BPO . The silyl radicals then participate in various radical-based transformations, including the reduction of organic halides and the hydrosilylation of alkenes .
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)methylsilane is often compared with other similar compounds, such as:
-
Tributyltin Hydride
- Tributyltin hydride is a commonly used radical reducing agent, but it is highly toxic and environmentally hazardous . This compound serves as a less toxic alternative with similar reactivity.
-
Trimethylsilane
-
Phenylsilane
Propriétés
Formule moléculaire |
C10H27Si4 |
|---|---|
Poids moléculaire |
259.66 g/mol |
InChI |
InChI=1S/C10H27Si4/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |
Clé InChI |
BUBJWNWWARPCBH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si])([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


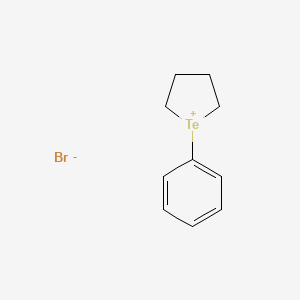
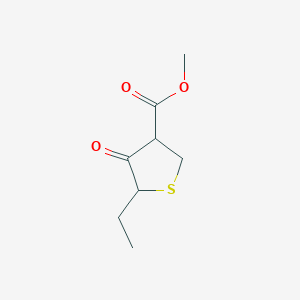
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
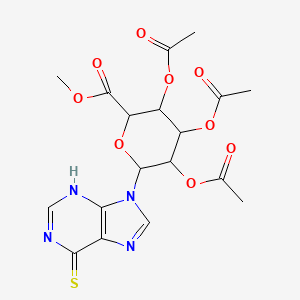
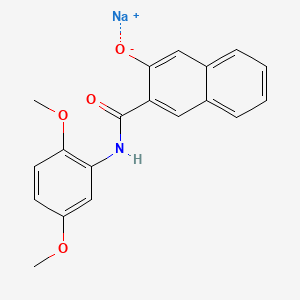
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
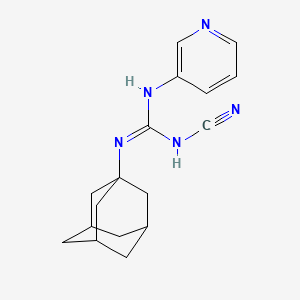
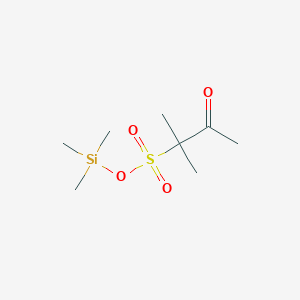
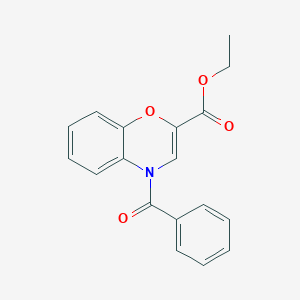
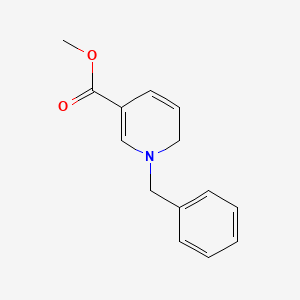
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
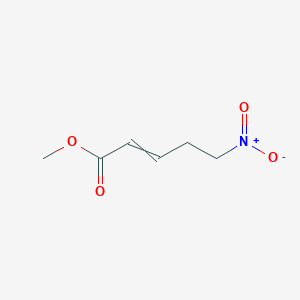
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
